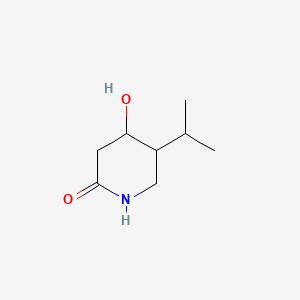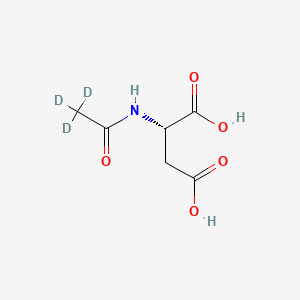
ANGIOGENIN (108-123)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Angiogenin (108-123) is a fragment of the angiogenin protein, specifically the C-terminal segment comprising amino acids 108 to 123. Angiogenin is a member of the ribonuclease superfamily and is known for its role in inducing angiogenesis, the formation of new blood vessels. This fragment, Angiogenin (108-123), inhibits the enzymatic and biological activities of the parent protein angiogenin .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Angiogenin (108-123) can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically uses Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for temporary protection of the amino groups during synthesis. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods: Industrial production of Angiogenin (108-123) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to increase efficiency and yield. The purification process is also scaled up, often involving preparative HPLC and lyophilization to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions: Angiogenin (108-123) primarily undergoes interactions rather than traditional chemical reactions. It inhibits the initial rate of degradation of transfer RNA catalyzed by angiogenin in a concentration-dependent manner. This inhibition is characterized by an apparent inhibition constant (K_i) value of 278 μM .
Common Reagents and Conditions: The inhibition of angiogenin’s enzymatic activity by Angiogenin (108-123) does not involve traditional reagents but rather relies on the peptide’s interaction with the enzyme. The conditions for these interactions are typically physiological, such as those found in cell culture assays .
Major Products Formed: The primary outcome of the interaction between Angiogenin (108-123) and angiogenin is the inhibition of angiogenin’s enzymatic activity, leading to decreased degradation of transfer RNA and reduced neovascularization .
Aplicaciones Científicas De Investigación
Angiogenin (108-123) has several scientific research applications, particularly in the fields of biology and medicine:
Cancer Research: Angiogenin (108-123) is used to study the inhibition of angiogenesis, which is a critical process in tumor growth and metastasis.
Neurodegenerative Diseases: Angiogenin has been implicated in neuroprotective activities.
Antimicrobial Activity: Angiogenin (108-123) has shown potential in antimicrobial research, particularly against Mycobacterium tuberculosis.
Mecanismo De Acción
Angiogenin (108-123) exerts its effects by inhibiting the enzymatic activity of angiogenin. This inhibition occurs through the binding of Angiogenin (108-123) to angiogenin, preventing it from degrading transfer RNA. This interaction reduces the angiogenic activity of angiogenin, thereby inhibiting the formation of new blood vessels . Additionally, angiogenin’s role in neuroprotection and antimicrobial activity suggests that Angiogenin (108-123) may influence these pathways as well .
Comparación Con Compuestos Similares
Ribonuclease 4 (RNASE4): Similar to angiogenin, RNASE4 is a member of the ribonuclease superfamily and has been shown to protect against neuron degeneration through the promotion of angiogenesis and neuronal survival.
Vascular Endothelial Growth Factor (VEGF): VEGF is another potent angiogenic factor that induces the formation of new blood vessels.
Uniqueness: Angiogenin (108-123) is unique in its ability to inhibit the enzymatic and biological activities of angiogenin. This specific inhibition makes it a valuable tool for studying the regulation of angiogenesis and its implications in various diseases .
Propiedades
Número CAS |
112173-48-5 |
|---|---|
Fórmula molecular |
C83H132N26O24 |
Peso molecular |
1878.127 |
InChI |
InChI=1S/C83H132N26O24/c1-9-44(8)66(78(129)103-52(33-45-17-11-10-12-18-45)72(123)97-48(19-13-27-92-82(87)88)69(120)99-50(20-14-28-93-83(89)90)79(130)109-30-16-22-59(109)81(132)133)107-75(126)57(39-110)105-70(121)49(24-25-60(85)111)98-74(125)55(36-64(116)117)102-71(122)51(31-41(2)3)101-73(124)53(34-46-37-91-40-95-46)104-77(128)65(43(6)7)106-76(127)58-21-15-29-108(58)80(131)56(32-42(4)5)96-62(113)38-94-68(119)54(35-61(86)112)100-67(118)47(84)23-26-63(114)115/h10-12,17-18,37,40-44,47-59,65-66,110H,9,13-16,19-36,38-39,84H2,1-8H3,(H2,85,111)(H2,86,112)(H,91,95)(H,94,119)(H,96,113)(H,97,123)(H,98,125)(H,99,120)(H,100,118)(H,101,124)(H,102,122)(H,103,129)(H,104,128)(H,105,121)(H,106,127)(H,107,126)(H,114,115)(H,116,117)(H,132,133)(H4,87,88,92)(H4,89,90,93)/t44-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,65-,66-/m0/s1 |
Clave InChI |
SLPUTWRGWJPLQC-OHUKJTBKSA-N |
SMILES |
CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N2CCCC2C(=O)O)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC3=CNC=N3)NC(=O)C(C(C)C)NC(=O)C4CCCN4C(=O)C(CC(C)C)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),2,5,7(12),8,10,14,16-octaene](/img/structure/B571361.png)
![Furo[2,3-g][1,3]benzoxazole](/img/structure/B571363.png)
![4-Hydroxy-6-(methoxymethyl)-2,3-dimethyl-7,8a-dihydroimidazo[4,5-g]quinazoline-8,9-dione](/img/structure/B571365.png)




![1H-Imidazo[4,5-f]quinazolin-2-amine](/img/structure/B571377.png)
![[2-[(10R,13S,17R)-6-chloro-11,17-dihydroxy-10,13-dimethyl-3-oxo-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B571379.png)



